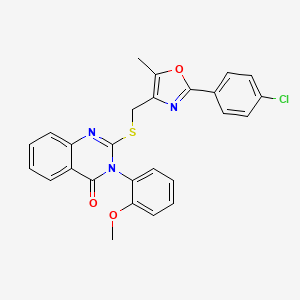
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and explored for a range of biological activities. For instance, compounds with the 4(3H)-quinazolinone ring have shown diverse biological activities such as antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. The synthesis approach often involves the cyclization of precursor compounds under specific conditions to yield the desired quinazolinone derivatives. These activities are attributed to the structural features of the quinazolinone core, which can interact with various biological targets, offering a platform for developing new therapeutic agents (Osarumwense Peter Osarodion, 2023).
Antihypertensive and Anti-inflammatory Applications
Quinazolinone derivatives have been examined for their antihypertensive and anti-inflammatory activities. For example, certain synthesized compounds have shown promising antihypertensive activity through mechanisms that might involve α1-adrenergic receptor blocking, akin to clinically used analogs like prazosin, without affecting heart rate. This suggests their potential application in managing hypertension (M. Rahman et al., 2014). Additionally, other quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory activities, providing insights into their potential use in treating pain and inflammation (V. Alagarsamy et al., 2011).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of quinazolinone derivatives have been a significant focus of research. Some derivatives have demonstrated broad-spectrum antitumor activities, highlighting their potential as leads for developing new cancer therapies. The antimicrobial properties extend to both Gram-positive and Gram-negative bacteria, offering a basis for developing new antimicrobial agents (M. Saleh et al., 2004).
H1-antihistaminic Agents
Another area of interest is the development of H1-antihistaminic agents based on quinazolinone derivatives. These compounds have been tested for their ability to protect against histamine-induced bronchospasm in guinea pigs, with some showing higher potency and lower sedation compared to standard antihistamines. This suggests their utility in designing new antihistaminic drugs with improved profiles (V. Alagarsamy et al., 2009).
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-21(28-24(33-16)17-11-13-18(27)14-12-17)15-34-26-29-20-8-4-3-7-19(20)25(31)30(26)22-9-5-6-10-23(22)32-2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMLMPQCQWUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)


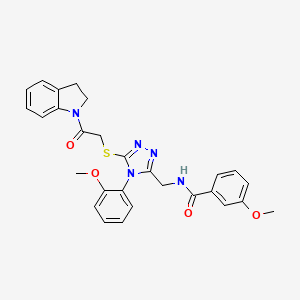
![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)
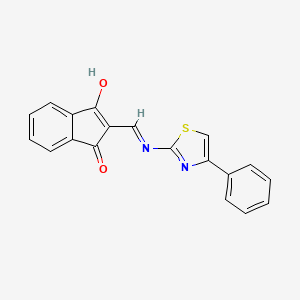
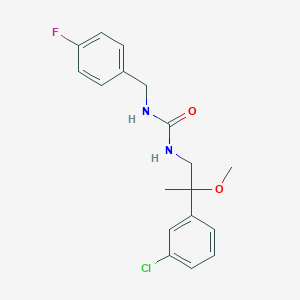


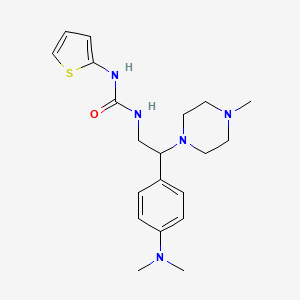
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)
![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2882671.png)